
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B cell receptor signaling. BTK is a key target for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide has been explored for its potential in developing ultrasensitive fluorescent molecular probes. These probes are designed for studying biological events and processes, leveraging the compound's strong solvent-dependent fluorescence which is correlated with solvent polarity. Such probes can facilitate detailed investigations into intramolecular charge transfer phenomena, offering insights into biological pathways and molecular interactions (Diwu et al., 1997).
Electrochemical Capacitor Applications
Research has also focused on the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide derivatives as active materials in electrochemical capacitors. These compounds have been electrochemically deposited onto carbon paper electrodes, with performance metrics indicating significant potential in energy storage technologies. The electrochemical performance of these materials demonstrates their ability to achieve high energy and power densities, making them promising candidates for future capacitor applications (Ferraris et al., 1998).
Antimicrobial Activity
Sulfonamide-derived compounds, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, have been synthesized and evaluated for their antimicrobial activity. These studies have shown that such compounds exhibit moderate to significant activity against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to address resistant strains of bacteria and fungi (Ghorab et al., 2017).
Liquid Crystal Research
In the field of materials science, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide derivatives have been explored for their applications in liquid crystals. These compounds contribute to the understanding of molecular structures that favor the formation of the twist-bend nematic phase, a state of matter with unique optical properties. This research opens up new possibilities for advanced display technologies and optical devices (Cruickshank et al., 2019).
Antitubulin Agents and STAT3 Inhibition
N-Sulfonyl-aminobiaryl derivatives, related to N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, have been identified as potent antitubulin agents that inhibit the phosphorylation of STAT3. This dual activity indicates potential therapeutic applications in cancer treatment, particularly for targeting tumor cell proliferation and signaling pathways involved in cancer progression (Lai et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S2/c1-10-11(2)23-16(14(10)9-18)19-15(20)7-8-24(21,22)13-5-3-12(17)4-6-13/h3-6H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBXYRBSZQHJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
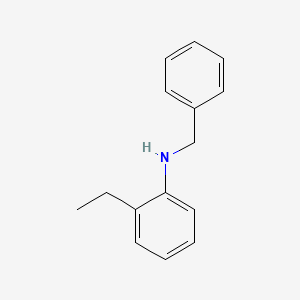
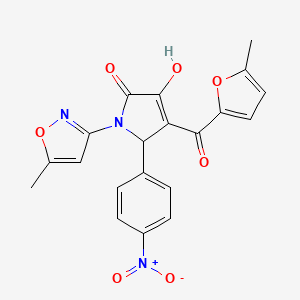

![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)
![N-(3,5-dimethylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894316.png)
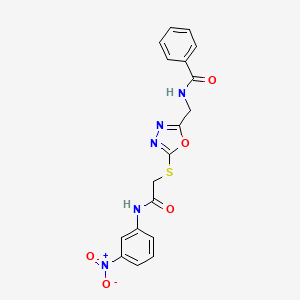


![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)
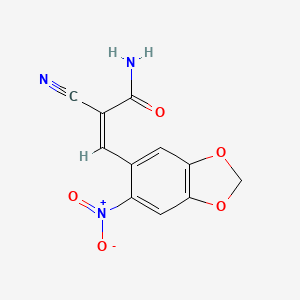
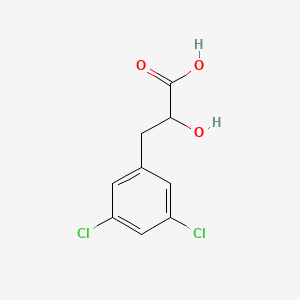

![Tert-butyl 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2894328.png)